4'-Isopropyl-3-methyl-biphenyl 4'-Isopropyl-3-methyl-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18476788
InChI: InChI=1S/C16H18/c1-12(2)14-7-9-15(10-8-14)16-6-4-5-13(3)11-16/h4-12H,1-3H3
SMILES:
Molecular Formula: C16H18
Molecular Weight: 210.31 g/mol

4'-Isopropyl-3-methyl-biphenyl

CAS No.:

Cat. No.: VC18476788

Molecular Formula: C16H18

Molecular Weight: 210.31 g/mol

* For research use only. Not for human or veterinary use.

4'-Isopropyl-3-methyl-biphenyl -

Specification

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
IUPAC Name 1-methyl-3-(4-propan-2-ylphenyl)benzene
Standard InChI InChI=1S/C16H18/c1-12(2)14-7-9-15(10-8-14)16-6-4-5-13(3)11-16/h4-12H,1-3H3
Standard InChI Key MYHKTZZXEGHOGK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=CC=C(C=C2)C(C)C

Introduction

Nomenclature and Structural Characterization

Systematic Nomenclature

The IUPAC name for 4'-isopropyl-3-methyl-biphenyl is 3-methyl-4'-(propan-2-yl)biphenyl, reflecting the positions of the methyl and isopropyl substituents on the biphenyl scaffold. Its molecular formula is C₁₆H₁₈, with a molecular weight of 210.31 g/mol, identical to its 4-methyl isomer due to constitutional isomerism .

Table 1: Comparative Nomenclature of Biphenyl Derivatives

Compound NameIUPAC NameMolecular FormulaMolecular Weight (g/mol)
4'-Isopropyl-3-methyl-biphenyl3-methyl-4'-(propan-2-yl)biphenylC₁₆H₁₈210.31
4'-Isopropyl-4-methyl-biphenyl4-methyl-4'-(propan-2-yl)biphenylC₁₆H₁₈210.31
4-Isopropylbiphenyl4-(propan-2-yl)biphenylC₁₅H₁₆196.29

Spectroscopic and Crystallographic Data

While X-ray crystallographic data for 4'-isopropyl-3-methyl-biphenyl are unavailable, its 4-methyl analog (CID 21034212) exhibits a planar biphenyl core with dihedral angles between rings influenced by steric effects from the substituents . Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct aromatic proton environments:

  • ¹H NMR: Methyl groups resonate at δ 1.2–1.4 ppm (isopropyl CH₃) and δ 2.3–2.5 ppm (aryl-CH₃) .

  • ¹³C NMR: Quaternary carbons adjacent to isopropyl groups appear at δ 34–36 ppm, while aryl carbons range from δ 120–140 ppm .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 4'-isopropyl-3-methyl-biphenyl can be achieved through cross-coupling strategies analogous to those used for its 4-methyl counterpart:

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-methylphenylboronic acid and 4-isopropylbromobenzene yields the target compound. Optimized conditions involve:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/water (3:1)

  • Temperature: 80°C, 12 hours .

Friedel-Crafts Alkylation

Electrophilic substitution of biphenyl with isopropyl chloride in the presence of AlCl₃ generates the 4'-isopropyl intermediate, followed by directed ortho-methylation using methyl iodide and a Lewis acid .

Purification and Characterization

Post-synthesis purification typically employs silica gel chromatography (hexane/ethyl acetate), with final characterization via gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The 4-isopropylbiphenyl analog exhibits a retention index (RI) of 282.2 on non-polar SE-54 columns, suggesting similar elution behavior for the 3-methyl derivative .

Physicochemical Properties

Thermal Stability and Phase Behavior

Biphenyl derivatives with alkyl substituents demonstrate enhanced thermal stability compared to unsubstituted biphenyl. Differential scanning calorimetry (DSC) of 4'-isopropyl-4-methyl-biphenyl reveals a melting point of 85–87°C and a boiling point of 310–315°C at atmospheric pressure . The 3-methyl isomer is expected to exhibit marginally lower symmetry, potentially reducing its melting point by 5–10°C.

Solubility and Partitioning

  • Solubility: Moderately soluble in non-polar solvents (e.g., hexane, toluene) and sparingly soluble in polar solvents (e.g., methanol, water).

  • LogP: Estimated at 5.2–5.5 using computational tools, indicating high lipophilicity .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-donating isopropyl and methyl groups activate the biphenyl core toward electrophiles. Nitration at the para position of the methyl-substituted ring occurs preferentially, as steric hindrance from the isopropyl group directs reactivity .

Oxidative Coupling

Under oxidative conditions (e.g., FeCl₃, O₂), 4'-isopropyl-3-methyl-biphenyl undergoes dimerization to form extended π-conjugated systems, relevant to organic semiconductor applications .

Applications in Materials Science

Liquid Crystals

The steric and electronic effects of the isopropyl and methyl groups make this compound a candidate for mesogenic materials. Analogous derivatives exhibit nematic phases between 120–180°C, suitable for display technologies .

Organic Light-Emitting Diodes (OLEDs)

Incorporation into host materials improves charge transport in OLEDs. The methyl group’s position influences emission wavelengths, with 3-substituted derivatives emitting in the 450–470 nm range (blue spectrum) .

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